Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 32934-08-0
VCID: VC0017965
InChI: InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Molecular Formula: C13H19FO8
Molecular Weight: 322.28 g/mol

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside

CAS No.: 32934-08-0

Reference Standards

VCID: VC0017965

Molecular Formula: C13H19FO8

Molecular Weight: 322.28 g/mol

Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside - 32934-08-0

CAS No. 32934-08-0
Product Name Methyl 2,3,6-Tri-O-acetyl-4-deoxy-4-fluoro-α-D-galactopyranoside
Molecular Formula C13H19FO8
Molecular Weight 322.28 g/mol
IUPAC Name [(2R,3S,4R,5R,6S)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9-,10+,11+,12-,13+/m1/s1
Standard InChIKey DMXZHMAFWXQZAQ-SJHCENCUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)F
SMILES CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F
Synonyms Methyl 4-Deoxy-4-fluoro-α-D-galactopyranoside 2,3,6-Triacetate;
PubChem Compound 11782234
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator